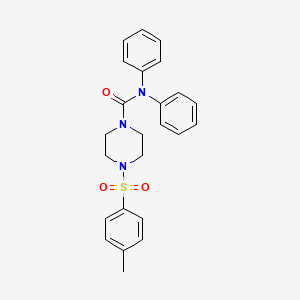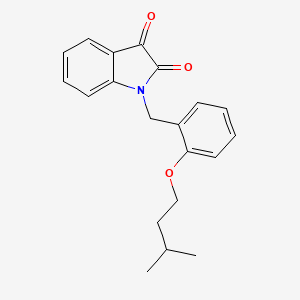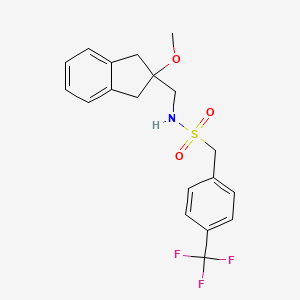
Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Wirkmechanismus
Target of Action
The primary targets of ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate are currently unknown. This compound is a derivative of pyrimidine, a class of compounds known for their diverse biological activities
Mode of Action
The mode of action of ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate As a pyrimidine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific pathways affected by this compound and their downstream effects remain to be determined.
Result of Action
The molecular and cellular effects of ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate As a pyrimidine derivative, it may have a range of biological activities similar to other compounds in this class . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate may confer distinct advantages in certain applications, such as enhanced stability or specific interactions with biological targets.
Eigenschaften
IUPAC Name |
ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMHJNDZLHDWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)


![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)acetamide](/img/structure/B2724271.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2724274.png)




![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2724287.png)
